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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

For Immediate Release

San Diego, CA — October 28, 2025 — A comprehensive analysis of available preclinical data on
olgotrelvir (formerly STI-1558), a novel dual inhibitor of the SARS-CoV-2 main protease
(Mpro) and human cathepsin L (CTSL), reveals a promising cross-resistance profile,
particularly against nirmatrelvir-resistant strains. This guide provides a detailed comparison of
olgotrelvir's performance with other leading antivirals, supported by experimental data, to
inform researchers, scientists, and drug development professionals.

Olgotrelvir, and its active form AC1115, demonstrates a unique dual mechanism of action that
targets both a critical viral enzyme (Mpro) essential for replication and a host protease (CTSL)
involved in viral entry. This two-pronged approach is designed to offer a higher barrier to
resistance and broader efficacy against viral variants.

Comparative In Vitro Efficacy and Resistance

The in vitro inhibitory activity of olgotrelvir's active metabolite, AC1115, has been evaluated
against wild-type SARS-CoV-2 Mpro and key nirmatrelvir-resistant mutants. The data,
summarized below, highlights olgotrelvir's potency in the face of mutations that confer
resistance to other protease inhibitors.
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Target . IC50/ EC50 Fold Change in
] Antiviral ) Reference
Enzyme/Virus (nM)* Resistance
Wild-Type
P AC1115
SARS-CoV-2 _ 2.7 - [1]
(Olgotrelvir)
Mpro
Nirmatrelvir 1.8 - [1]
Mpro E166V AC1115
_ 57.8 214 [1]
Mutant (Olgotrelvir)
Nirmatrelvir >10,000 >5,555 [1]
Mpro
AC1115
E166V/L50F ) 18.6 6.9 [1]
(Olgotrelvir)
Double Mutant
Nirmatrelvir >10,000 >5,555 [1]
Human AC1115
, _ 0.0274 -
Cathepsin L (Olgotrelvir)

*IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is
required for 50% inhibition of an enzyme in vitro. EC50 (Effective Concentration 50%) values
represent the concentration required for 50% reduction in viral replication in cell culture.

Cross-Resistance Profile with Other Antivirals

Direct comparative cross-resistance studies involving olgotrelvir and a broad spectrum of
other antivirals are limited. However, based on their distinct mechanisms of action, the following
conclusions can be drawn:

o Nirmatrelvir: As a fellow Mpro inhibitor, the potential for cross-resistance exists. However, the
data clearly demonstrates that olgotrelvir maintains significant activity against the E166V
mutation that renders nirmatrelvir ineffective[1]. This suggests that olgotrelvir may be a
viable option for patients who have failed nirmatrelvir therapy due to this specific resistance
pathway.
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» Ensitrelvir: Another Mpro inhibitor, ensitrelvir, has shown asymmetrical cross-resistance with
nirmatrelvir[2][3][4]. While nirmatrelvir-resistant variants can show reduced susceptibility to
ensitrelvir, the reverse is less pronounced. Given that olgotrelvir targets Mpro differently
than nirmatrelvir at the E166 position, it is plausible that it may also retain activity against
some ensitrelvir-resistant strains, although specific studies are needed to confirm this.

e Remdesivir and Molnupiravir: These antivirals are inhibitors of the viral RNA-dependent RNA
polymerase (RdRp) and have different mechanisms of action and resistance profiles
compared to protease inhibitors[5][6][7][8][9]. Therefore, cross-resistance between
olgotrelvir and these agents is highly unlikely. Viruses that have developed resistance to
remdesivir or molnupiravir are expected to remain fully susceptible to olgotrelvir.

Experimental Methodologies

The following are summaries of the key experimental protocols used to generate the in vitro
efficacy data for olgotrelvir.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of AC1115 against SARS-CoV-2 Mpro was determined using a
fluorescence resonance energy transfer (FRET) assay. The recombinant Mpro enzyme was
incubated with varying concentrations of the inhibitor. The reaction was initiated by the addition
of a fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the
increase in fluorescence. The IC50 values were calculated by fitting the dose-response curves
to a four-parameter logistic equation.

Human Cathepsin L Inhibition Assay

The inhibitory potency of AC1115 against human cathepsin L was assessed using a similar
FRET-based assay. Recombinant human cathepsin L was pre-incubated with different
concentrations of the inhibitor. The enzymatic reaction was started by adding a specific
fluorogenic substrate for cathepsin L. The fluorescence signal, corresponding to substrate
cleavage, was measured over time. IC50 values were determined from the resulting dose-
response curves.

Antiviral Activity Assay (EC50 Determination)
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The antiviral activity of olgotrelvir was evaluated in cell-based assays using SARS-CoV-2
infected cells (e.g., Vero E6). Cells were infected with the virus and simultaneously treated with
a serial dilution of the compound. After a defined incubation period, the viral load was
quantified using methods such as quantitative reverse transcription-polymerase chain reaction
(gRT-PCR) or a cytopathic effect (CPE) reduction assay. The EC50 was calculated as the
concentration of the drug that inhibited viral replication by 50%.

Visualizing Olgotrelvir's Mechanism and Workflow

To better understand the processes involved in olgotrelvir's action and evaluation, the
following diagrams have been generated.
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Olgotrelvir's dual mechanism of action.
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Workflow for in vitro antiviral evaluation.

Conclusion

Olgotrelvir presents a promising profile as a next-generation oral antiviral for COVID-19. Its
dual mechanism of action, targeting both viral Mpro and host CTSL, provides a strong rationale
for its observed potency against nirmatrelvir-resistant SARS-CoV-2 mutants. The lack of a
shared mechanism of action with polymerase inhibitors like remdesivir and molnupiravir
suggests a low likelihood of cross-resistance with these agents. Further clinical studies are
warranted to fully elucidate the cross-resistance profile of olgotrelvir and its potential role in
the management of COVID-19, particularly in the context of emerging viral variants and

resistance to existing therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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